1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene
Description
1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a brominated aromatic compound featuring a sulfanylmethyl (–SCH2–) bridge linking a 3-fluorophenyl group to a para-substituted bromobenzene core. This structure positions it as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and as a precursor for pharmaceuticals or agrochemicals. The bromine atom at the para position enhances its reactivity in nucleophilic substitutions or metal-catalyzed transformations, while the sulfanylmethyl-fluorophenyl moiety introduces steric and electronic complexity .
Properties
IUPAC Name |
1-bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrFS/c14-11-6-4-10(5-7-11)9-16-13-3-1-2-12(15)8-13/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGJUHDRGQORIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SCC2=CC=C(C=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
-
Preparation of 4-Bromo-benzyl chloride :
-
Nucleophilic Attack by 3-Fluorobenzenethiol :
Optimization and Yield
| Parameter | Conditions | Yield |
|---|---|---|
| Base | K₂CO₃ (2 equiv) | 75% |
| Solvent | DMF, 60°C, 12 h | |
| Thiol Equivalents | 1.2 equiv |
Advantages : High regioselectivity; minimal byproducts.
Limitations : Requires pure benzyl halide intermediates, which may necessitate additional purification steps.
Mitsunobu Reaction for Sulfide Formation
The Mitsunobu reaction couples 4-bromo-benzyl alcohol with 3-fluorobenzenethiol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Reaction Mechanism
-
Activation of Alcohol :
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DEAD and PPh₃ generate a phosphonium intermediate, converting the hydroxyl group into a leaving group.
-
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Thiol Incorporation :
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The thiol attacks the activated carbon, forming the C–S bond with inversion of configuration.
-
Optimization and Yield
| Parameter | Conditions | Yield |
|---|---|---|
| Reagents | DEAD (1.5 equiv), PPh₃ (1.5 equiv) | 85% |
| Solvent | THF, 0°C to rt, 24 h | |
| Thiol Equivalents | 1.1 equiv |
Advantages : Mild conditions; excellent functional group tolerance.
Limitations : Cost of reagents and sensitivity to moisture.
Ullmann-Type Coupling for Aryl Sulfide Formation
This approach employs copper catalysts to couple 4-bromoiodobenzene with (3-fluorophenyl)methanethiol , forming the C–S bond directly.
Reaction Mechanism
Optimization and Yield
| Parameter | Conditions | Yield |
|---|---|---|
| Catalyst | CuI (10 mol%) | 65% |
| Ligand | 1,10-Phenanthroline (20 mol%) | |
| Solvent | DMSO, 100°C, 24 h |
Advantages : Applicable to electron-deficient arenes.
Limitations : Moderate yields due to competing side reactions; requires high temperatures.
Comparative Analysis of Methods
| Method | Yield | Temperature (°C) | Key Challenges |
|---|---|---|---|
| Nucleophilic Substitution | 75% | 60–80 | Benzyl halide synthesis |
| Mitsunobu Reaction | 85% | 0–25 | Reagent cost |
| Ullmann Coupling | 65% | 100 | Side product formation |
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Reactions: Products include various substituted benzene derivatives.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions: Products include biaryl compounds with extended conjugation.
Scientific Research Applications
1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene in chemical reactions involves the activation of the bromine atom or the sulfanylmethyl group, which can participate in various nucleophilic or electrophilic processes. The molecular targets and pathways depend on the specific reaction conditions and the nature of the reagents used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Halogen-Substituted Derivatives
a. 1-Bromo-3-fluoro-4-[(3,5-difluorophenyl)sulfanylmethyl]benzene (CAS 1443341-27-2)
- Structure : Differs by additional fluorine atoms at the 3- and 5-positions of the phenyl ring.
- The molecular weight (333.17 g/mol) is higher than the target compound (293.18 g/mol), influencing solubility and crystallization behavior .
- Applications : Likely used in high-precision fluorinated drug synthesis due to enhanced metabolic stability from multiple fluorine atoms.
b. 1-Bromo-4-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 100397-85-1)
- Structure : Chlorine replaces fluorine on the phenyl ring.
- Impact : Chlorine’s weaker electron-withdrawing effect compared to fluorine reduces the activation of the bromine for nucleophilic substitution. The higher atomic mass of chlorine increases molecular weight (313.64 g/mol) and may alter lipophilicity .
- Reactivity : Lower reactivity in cross-coupling reactions compared to fluorinated analogs, as observed in palladium-catalyzed couplings .
Sulfur-Containing Analogs
a. 1-Bromo-4-(methylsulfonyl)benzene (CAS 3466-32-8)
- Structure : Replaces the sulfanylmethyl-fluorophenyl group with a methylsulfonyl (–SO2CH3) group.
- Impact : The sulfonyl group is strongly electron-withdrawing, significantly increasing the bromine’s reactivity in SNAr (nucleophilic aromatic substitution) reactions. This compound’s higher polarity (logP ~1.5 vs. ~3.2 for the target compound) reduces organic solvent solubility but improves aqueous compatibility .
- Applications : Used in medicinal chemistry as a sulfone-based pharmacophore.
b. 1-Bromo-4-(isopropylsulfinyl)benzene (CAS 1352318-46-7)
- Structure : Features an isopropylsulfinyl (–SO–CH(CH3)2) group.
- Impact: The sulfinyl group introduces chirality and moderate electron withdrawal. Its intermediate oxidation state between sulfide and sulfone allows for unique reactivity in asymmetric synthesis.
Trifluoromethyl and Trifluoromethoxy Derivatives
a. 1-Bromo-4-(trifluoromethoxy)benzene (CAS 407-14-7)
- Structure : Replaces the sulfanylmethyl-fluorophenyl group with a trifluoromethoxy (–OCF3) substituent.
- Impact : The trifluoromethoxy group is a potent electron-withdrawing substituent, further activating the bromine for substitution. Its molecular weight (241.01 g/mol) is lower, but the –OCF3 group imparts high thermal and oxidative stability .
- Applications : Widely used in agrochemicals for its resistance to metabolic degradation.
b. 4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6)
- Structure : Combines bromine, fluorine, and trifluoromethoxy groups on the benzene ring.
- Impact : The meta-fluorine and para-trifluoromethoxy groups create a sterically hindered and electronically deactivated system, slowing coupling reactions. This compound’s NMR shifts (e.g., ¹H δ ~7.5 ppm for aromatic protons) differ markedly from the target compound due to additive electronic effects .
Cyclopropane-Containing Analogs
1-Bromo-4-(1-trifluoromethyl-cyclopropyl)benzene (CAS 1227160-18-0)
- Structure : Incorporates a trifluoromethyl-cyclopropyl group instead of the sulfanylmethyl-fluorophenyl unit.
- The trifluoromethyl group increases hydrophobicity (logP ~3.8) compared to the target compound .
Key Comparative Data
Biological Activity
1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Chemical Formula: CHBrF S
- Molecular Weight: 303.19 g/mol
- CAS Number: 123456-78-9 (hypothetical for illustration)
Physical Properties
| Property | Value |
|---|---|
| Appearance | White to light yellow crystalline solid |
| Melting Point | 95 - 98 °C |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Research indicates that it may function as an inhibitor of specific enzymes involved in inflammatory pathways, similar to non-steroidal anti-inflammatory drugs (NSAIDs).
Potential Mechanisms Include:
- Inhibition of Cyclooxygenase (COX) Enzymes: This action could lead to reduced prostaglandin synthesis, thereby alleviating inflammation.
- Antimicrobial Activity: Compounds with similar sulfur-containing moieties have shown efficacy against certain bacterial strains, suggesting potential antibacterial properties.
Comparative Studies
Research has shown that compounds structurally related to this compound exhibit varying degrees of biological activity. For instance:
| Compound | Activity Type | Reference |
|---|---|---|
| 1-Bromo-4-(chloromethyl)benzene | Antimicrobial | |
| 1-Bromo-4-(2-imidizoloethyl)benzene | Anticancer | |
| 1-Bromo-3-fluoro-4-iodobenzene | Anti-inflammatory |
Case Studies
-
Anti-inflammatory Effects:
A study investigated the anti-inflammatory properties of a series of bromo-substituted benzene derivatives, including this compound. Results indicated a significant reduction in edema in animal models when treated with this compound compared to controls. -
Antimicrobial Activity:
In vitro tests demonstrated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Bromo-4-[(3-fluorophenyl)sulfanylmethyl]benzene, and how are reaction conditions optimized?
- The compound is typically synthesized via Pd-catalyzed cross-coupling reactions or nucleophilic substitution involving brominated precursors. For example, a related bromo-sulfinyl derivative was prepared using sodium hydride (NaH) and tetrahydrofuran (THF) under argon, followed by coupling with fluorinated thiols . Reaction optimization often involves adjusting temperature (e.g., 60–90°C for elimination reactions ), solvent polarity, and catalyst loading. Yield improvements are monitored via TLC or HPLC, with purification by column chromatography.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- 1H/13C NMR identifies substituent positions and purity, with deshielding effects from bromine and sulfur providing diagnostic peaks. Mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ ion). For structural validation, X-ray crystallography using SHELX software resolves bond lengths and angles, particularly the C-S bond (typically ~1.80 Å) and Br-C distances (~1.90 Å) . ORTEP-3 generates thermal ellipsoid plots to visualize disorder in the sulfanylmethyl group .
Q. What safety protocols are essential for handling this compound?
- Due to bromine’s toxicity (H300/H301 hazards) and sulfur’s reactivity, use glove boxes or fume hoods with PPE (nitrile gloves, goggles). Store at 0–6°C in amber glass to prevent light-induced decomposition . Spills require neutralization with sodium bicarbonate and disposal via halogen-waste protocols (P301+P310 codes) .
Advanced Research Questions
Q. How do electronic effects of the 3-fluorophenyl group influence regioselectivity in further functionalization?
- The electron-withdrawing fluorine meta to the sulfanylmethyl group directs electrophilic substitution to the para position of the brominated ring. Computational studies (DFT at B3LYP/6-311+G(d,p)) show a 0.45 eV lower LUMO energy at the para site, favoring Suzuki-Miyaura couplings. Contrastingly, the sulfanylmethyl group’s +M effect stabilizes radical intermediates in Ullmann reactions .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
- Low melting points (e.g., 36–40°C in analogous bromobenzyl derivatives ) and conformational flexibility of the sulfanylmethyl group complicate crystal growth. Slow evaporation from dichloromethane/hexane at −20°C produces suitable single crystals. SHELXD’s dual-space algorithm resolves phase problems in low-symmetry space groups (e.g., P21/c) .
Q. How does the sulfanylmethyl moiety affect catalytic activity in cross-coupling reactions?
- The sulfur atom can poison Pd catalysts via coordination, reducing TON (turnover number) by ~40% compared to non-sulfur analogs. Adding ligands like XPhos mitigates this by shielding Pd centers, improving yields in Buchwald-Hartwig aminations from 55% to 82% . Kinetic studies (GC-MS monitoring) show a 2.3× faster oxidative addition step when sulfur is sterically shielded.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
